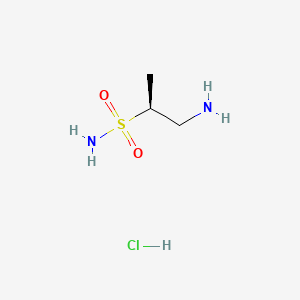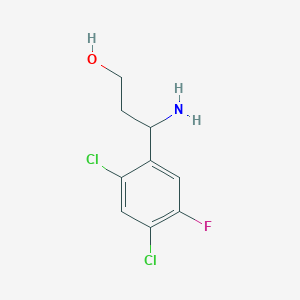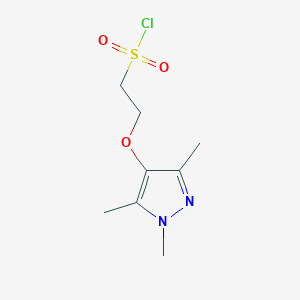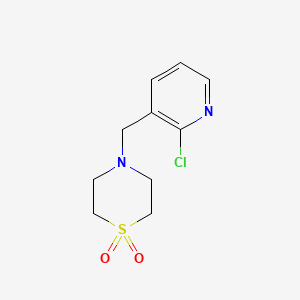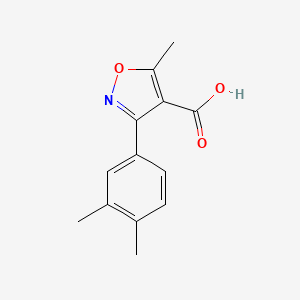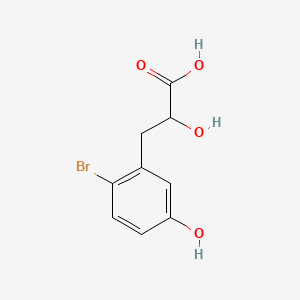
3-(Furan-2-yl)-2-methylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-2-methylprop-2-en-1-ol is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of furan-2-carbaldehyde with acetone in the presence of a base, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid or furan-2-aldehyde.
Reduction: 3-(Furan-2-yl)-2-methylpropan-1-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive furan ring.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol involves its interaction with various molecular targets. The furan ring can participate in electrophilic and nucleophilic reactions, allowing the compound to modify biological molecules and pathways. Its effects are mediated through the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol.
Furan-2-carboxylic acid: An oxidation product of the compound.
3-(Furan-2-yl)propenoic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a furan ring and an allylic alcohol group. This structure imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C8H10O2/c1-7(6-9)5-8-3-2-4-10-8/h2-5,9H,6H2,1H3/b7-5+ |
Clave InChI |
CETHPBHBZHLYOY-FNORWQNLSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CO1)/CO |
SMILES canónico |
CC(=CC1=CC=CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


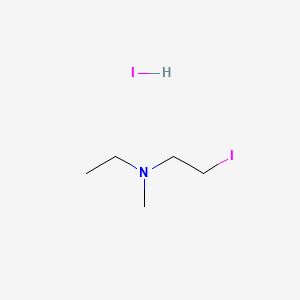
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)



